molecular formula C11H15ClO2 B1582286 4-Chlorobenzaldehyde diethyl acetal CAS No. 2403-61-4

4-Chlorobenzaldehyde diethyl acetal

Cat. No. B1582286
CAS RN: 2403-61-4
M. Wt: 214.69 g/mol
InChI Key: GPLBEXMSGZWIPD-UHFFFAOYSA-N
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Description

4-Chlorobenzaldehyde diethyl acetal is a chemical compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 . It is also known by the IUPAC name 1-chloro-4-(diethoxymethyl)benzene . The compound is typically a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzaldehyde diethyl acetal consists of a benzene ring substituted with a chlorine atom and a diethoxymethyl group . The exact structure can be confirmed using techniques such as NMR .


Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde diethyl acetal is a colorless to light yellow clear liquid . It has a boiling point of 129 °C at 15 mmHg and a specific gravity of 1.08 at 20/20 . The compound has a refractive index of 1.49 .

Scientific Research Applications

Application 1: Acetalization of Aldehydes with Alcohols in Green Chemistry

  • Summary of the Application : Acetalization is a common strategy for the protection of aldehydes in synthetic chemistry. In this context, 4-Chlorobenzaldehyde diethyl acetal can be used in the acetalization of aldehydes with alcohols. This process is important in organic, medicinal, carbohydrate, and drug design chemistry .
  • Methods of Application or Experimental Procedures : The process involves the use of sodium 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate (acid red 52) as a photocatalyst under yellow light irradiation. The reaction conditions were optimized for 4-chlorobenzaldehyde and methanol to obtain 1-chloro-4-(dimethoxymethyl)benzene .
  • Results or Outcomes : The process resulted in a wide array of acyclic and cyclic acetals in 75–93% yields. The method shows the efficient acetalization of aldehydes with alcohols at room temperature, the use of abundant and sustainable alcohols as both the solvents and coupling agents, low catalyst loading, short reaction time, and readily available catalyst .

Application 2: Preparation of Dimethyl and Diallyl Acetals of Aromatic Aldehydes

  • Summary of the Application : 4-Chlorobenzaldehyde diethyl acetal can be used in the preparation of dimethyl and diallyl acetals of aromatic aldehydes . This process is important in the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures : The procedure involves the use of cerium (IV) ammonium nitrate as a mediator .
  • Results or Outcomes : The method provides a mild and efficient procedure for the preparation of dimethyl and diallyl acetals of aromatic aldehydes .

Application 3: Microwave-Mediated Reaction with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine

  • Summary of the Application : 4-Chlorobenzaldehyde reacts with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine to form (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine . This reaction is important in the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures : The reaction is carried out by a microwave-mediated method .
  • Results or Outcomes : The reaction provides an efficient method for the synthesis of (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine .

Application 4: Synthesis of (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine

  • Summary of the Application : 4-Chlorobenzaldehyde reacts with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine to form (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine . This reaction is important in the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures : The reaction is carried out by a microwave-mediated method .
  • Results or Outcomes : The reaction provides an efficient method for the synthesis of (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine .

Safety And Hazards

4-Chlorobenzaldehyde diethyl acetal is harmful if swallowed and may cause skin and eye irritation . It may also cause an allergic skin reaction . The compound is toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin, eyes, or clothing, and preventing its release into the environment .

properties

IUPAC Name

1-chloro-4-(diethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLBEXMSGZWIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315711
Record name 4-Chlorobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzaldehyde diethyl acetal

CAS RN

2403-61-4
Record name 1-Chloro-4-(diethoxymethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 296500
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Record name 4-Chlorobenzaldehyde diethyl acetal
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Record name 4-Chlorobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RL Finley, DG Kubler… - The Journal of Organic …, 1980 - ACS Publications
Stopped-flow experiments are described where partially hydrolyzed acetals in dilute acid solutions are mixed with various buffers to give final solutions of pH 7-10. A relatively rapid first-…
Number of citations: 26 pubs.acs.org
EH Cordes, HG Bull - Chemical Reviews, 1974 - ACS Publications
The complete reaction requires the rupture of two car-bon-oxygen bonds, the addition of a molecule ofwater to the substrate, and several proton-transfer reactions. It follows that the …
Number of citations: 563 pubs.acs.org
SH Goh - The Journal of Organic Chemistry, 1972 - ACS Publications
… heating in a sealed tube at 110 for 96 hr gave 4-chlorobenzaldehyde diethyl acetal, 4-chlorobenzaldehyde, and isobutylene. 3,4-Dichlorobenzyl Phenyl Ether.—The reaction of the …
Number of citations: 5 pubs.acs.org
RE Schwerzel, JE Leffler - The Journal of Organic Chemistry, 1972 - ACS Publications
The dimer of the title radical lb is assigned a structure 3 different from that of the dimer 2 of the analogous chloro-substituted radical la. The pmr spectrum of 3 is quite sensitiveto …
Number of citations: 3 pubs.acs.org
RM Gleixner - 2012 - etheses.bham.ac.uk
The addition of allylmetals to aldehydes, particularly in an asymmetric fashion, is of prime importance in the synthetic chemist’s arsenal of C–C bond-forming methodologies, as the …
Number of citations: 3 etheses.bham.ac.uk
J Miao - 2018 - digitalcommons.du.edu
The focus of this research project lies in the development of new methodology in the field of Brønsted acid catalysis enabling rapid synthesis of medicinally relevant compounds. It is …
Number of citations: 1 digitalcommons.du.edu
H Firouzabadi, N Iranpoor, HR Shaterian - Bulletin of the Chemical …, 2002 - journal.csj.jp
The efficient and chemoselective preparation of acetals and ketals from carbonyl compounds, transacetalization reactions, the conversion of epoxides to acetonides, and the …
Number of citations: 23 www.journal.csj.jp
HG BULL III - 1974 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com

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